molecular formula C19H29N3O3 B7034818 N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide

N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide

Cat. No.: B7034818
M. Wt: 347.5 g/mol
InChI Key: GUPYNSJBPOKSRL-UHFFFAOYSA-N
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Description

N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a morpholine ring, a benzoyl group, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-12(2)14(4)21-16-8-6-7-15(13(16)3)19(24)22-9-10-25-17(11-22)18(23)20-5/h6-8,12,14,17,21H,9-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPYNSJBPOKSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N2CCOC(C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-methyl-3-(3-methylbutan-2-ylamino)benzoic acid with an appropriate acylating agent, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine.

    Morpholine Ring Formation: The benzoyl intermediate is then reacted with N-methylmorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the morpholine ring.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the morpholine derivative with a carboxylic acid derivative under conditions that promote amide bond formation, such as using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide may be investigated for its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and benzoyl group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[2-methyl-3-(3-methylbutylamino)benzoyl]morpholine-2-carboxamide
  • N-methyl-4-[2-methyl-3-(3-methylpentan-2-ylamino)benzoyl]morpholine-2-carboxamide

Uniqueness

N-methyl-4-[2-methyl-3-(3-methylbutan-2-ylamino)benzoyl]morpholine-2-carboxamide is unique due to its specific substitution pattern on the benzoyl group and the presence of the morpholine ring. These structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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